

c-Met-IN-9: A Technical Guide to Target Specificity and Kinase Profile

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Compound of Interest

Compound Name: c-Met-IN-9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and kinase profile of **c-Met-IN-9**, a potent inhibitor of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound. While detailed kinase panel data for **c-Met-IN-9** is not publicly available, this guide presents its known inhibitory activity against c-Met and provides a representative kinase profile of a highly selective c-Met inhibitor, Tepotinib, to illustrate the expected selectivity. Detailed methodologies for key experimental assays are also included.

Introduction to c-Met-IN-9

c-Met-IN-9 is a 4-phenoxy pyridine derivative identified as a potent inhibitor of c-Met kinase.[1][2][3][4][5][6][7][8] Dysregulation of the c-Met signaling pathway is a known driver in various cancers, making it an attractive target for therapeutic intervention.[9][10][11] **c-Met-IN-9** has been shown to induce apoptosis and exhibit antitumor activities.[1][2][3][4][5][6][7][8]

Target Specificity and Potency

c-Met-IN-9 demonstrates potent inhibition of the c-Met kinase. The half-maximal inhibitory concentration (IC50) has been determined in biochemical assays.

Target	IC50 (nM)	Compound
c-Met	12	c-Met-IN-9

Table 1: In vitro inhibitory activity of **c-Met-IN-9** against c-Met kinase.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Representative Kinase Profile

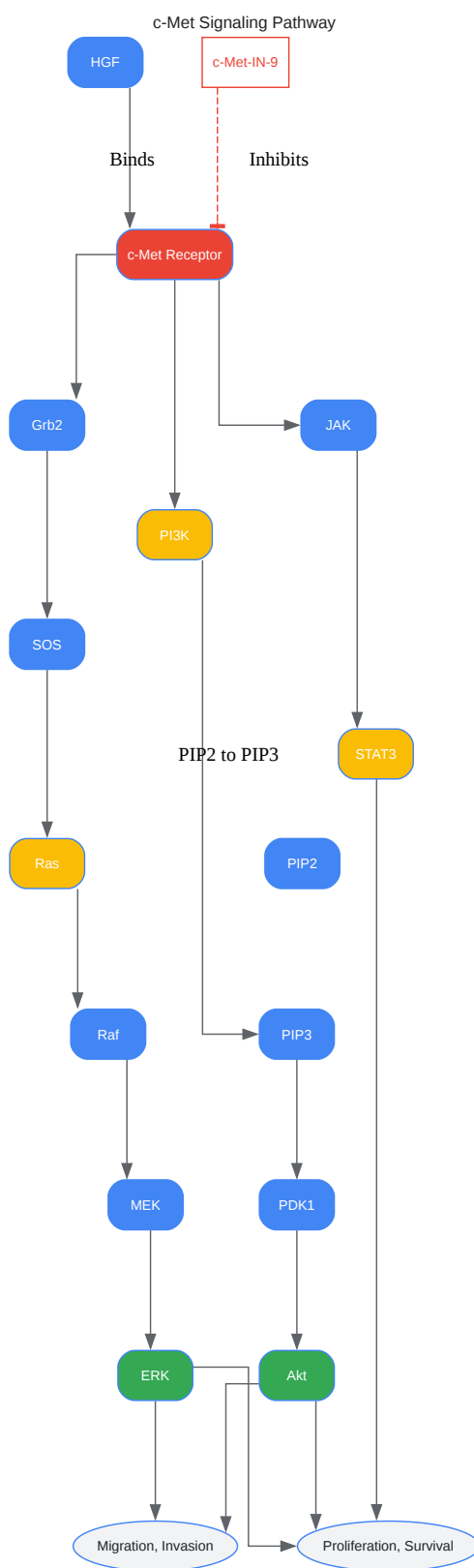
While a comprehensive kinase profile for **c-Met-IN-9** is not publicly available, the profile of Tepotinib, a highly selective c-Met inhibitor, is presented below as a representative example of the expected selectivity for a compound in this class. Tepotinib has been tested against a large panel of kinases and demonstrates a high degree of selectivity for c-Met.

Kinase	Inhibition (%) @ 0.1 μ M Tepotinib
c-Met	$\geq 99\%$
TrkA	70%
TrkC	91%
236 other kinases	$< 50\%$

Table 2: Representative kinase selectivity profile of Tepotinib, a highly selective c-Met inhibitor. This data illustrates the expected high selectivity of a potent c-Met inhibitor.[\[12\]](#)[\[13\]](#) At clinically relevant concentrations, Tepotinib shows complete inhibition of c-Met with minimal activity against a vast majority of other kinases.[\[13\]](#)

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion. Understanding this pathway is essential for contextualizing the mechanism of action of c-Met inhibitors.



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Caption: Overview of the c-Met signaling pathway and the point of inhibition by **c-Met-IN-9**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of c-Met inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the kinase activity of c-Met and the inhibitory effect of compounds like **c-Met-IN-9**.

Materials:

- Recombinant human c-Met kinase domain
- Biotinylated peptide substrate (e.g., biotin-poly-AlaGluLysTyr)
- ATP
- **c-Met-IN-9** (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- 384-well white opaque plates
- Plate-reading luminometer

Procedure:

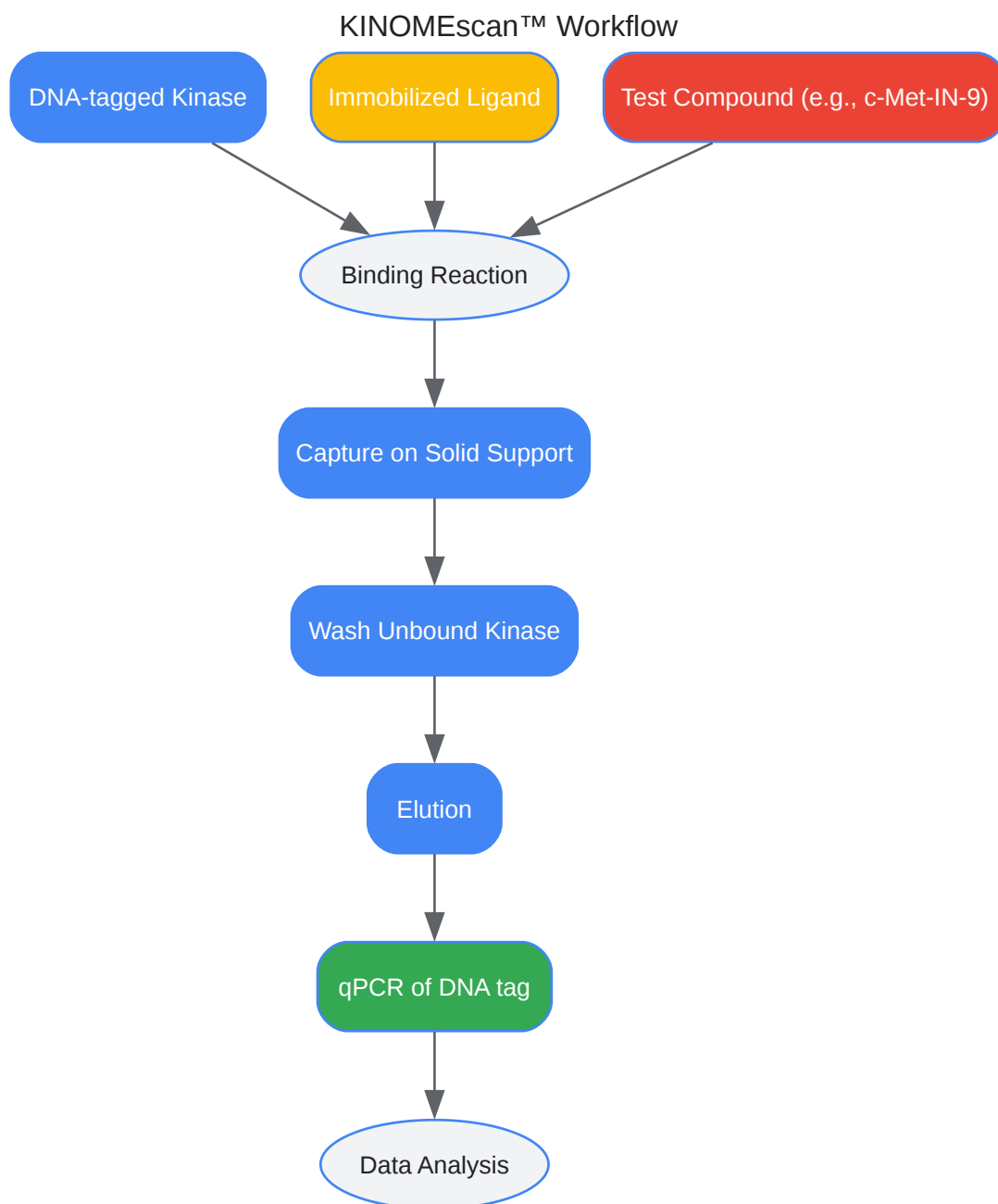
- Compound Preparation: Prepare serial dilutions of **c-Met-IN-9** in DMSO. Further dilute the compounds in the Kinase Reaction Buffer to the desired final concentrations.
- Kinase Reaction Setup:
 - Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

- Add 2.5 μ L of a solution containing the c-Met enzyme and the peptide substrate in Kinase Reaction Buffer.
- Initiate the kinase reaction by adding 5 μ L of ATP solution in Kinase Reaction Buffer. The final reaction volume is 10 μ L.
- Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Termination and ATP Depletion:
 - Equilibrate the plate to room temperature.
 - Add 10 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:
 - Add 20 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of **c-Met-IN-9** relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling (KINOMEscan™ Assay)

This protocol outlines a competition binding assay to determine the selectivity of a compound against a large panel of kinases.

Workflow Overview:



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Caption: A simplified workflow of the KINOMEScan™ competition binding assay.

Principle: The KINOMEScan™ assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of a

DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

Procedure (Conceptual):

- A panel of human kinases, each tagged with a unique DNA identifier, is used.
- Each kinase is incubated with the immobilized ligand and the test compound (e.g., **c-Met-IN-9**) at a fixed concentration (e.g., 1 μ M or 10 μ M).
- After reaching equilibrium, the kinase-ligand complexes are captured on a solid support.
- Unbound components are washed away.
- The amount of captured kinase is determined by qPCR of the DNA tag.
- The results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound (DMSO vehicle). A lower %Ctrl value indicates stronger inhibition of the kinase-ligand interaction.
- For compounds showing significant inhibition, a dissociation constant (K_d) can be determined by running the assay with a range of compound concentrations.

Conclusion

c-Met-IN-9 is a potent inhibitor of the c-Met receptor tyrosine kinase. While its full kinase selectivity profile is not publicly available, based on data from other highly selective inhibitors like Tepotinib, it is expected to have a favorable selectivity profile. The experimental protocols provided in this guide offer a framework for the in-house characterization of **c-Met-IN-9** and other similar compounds. Further studies to elucidate the complete kinase profile and in vivo efficacy of **c-Met-IN-9** are warranted to fully understand its therapeutic potential.

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